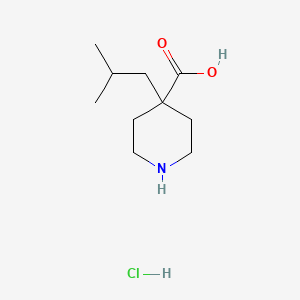
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride, also known as MPHP, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic stimulant that belongs to the class of cathinones, which are structurally similar to amphetamines. MPHP has been the subject of numerous studies due to its potential applications in various fields, including neuroscience and pharmacology.
Applications De Recherche Scientifique
Crystal and Molecular Structure Analysis
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride has been characterized through crystal X-ray diffraction, calculations, and FTIR spectrum analysis. This compound's crystal structure has been detailed, revealing the piperidine ring's conformation and interactions with chloride ions. These structural insights are crucial for understanding the compound's properties and potential applications (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Chemical Reactivity
Research has focused on the synthesis of derivatives of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride. For example, a study detailed the preparation of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride using this compound as a starting material. This research highlights the compound's utility in creating chemically diverse structures, potentially useful in various fields like medicinal chemistry and material science (Zheng, 2010).
Application in Drug Synthesis
The compound has been employed in the synthesis of specific pharmacologically interesting derivatives. For instance, its role in synthesizing 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which have applications in synthesizing natural products and pharmacological compounds, is significant (Ibenmoussa et al., 1998).
Role in Medicinal Chemistry
4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride has been utilized in the development of Aurora kinase inhibitors, potentially useful in cancer treatment. This demonstrates its application in creating targeted therapeutic agents (ロバート ヘンリー,ジェームズ, 2006).
Biochemical Studies
The compound has been used in the synthesis and structural study of biochemical compounds like 3β-acyloxytropan-3α-carboxylic acid hydrochlorides. These studies contribute to a deeper understanding of biochemical processes and the development of bioactive compounds (Burgos et al., 1992).
Mécanisme D'action
Target of Action
The primary target of 4-Isobutylpiperidine-4-carboxylic acid hydrochloride, also known as Isonipecotic acid, is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Isonipecotic acid acts as a partial agonist at the GABA A receptor The interaction of the compound with its target leads to the activation of the GABA A receptor, which in turn results in an increase in inhibitory neurotransmission .
Biochemical Pathways
The activation of the GABA A receptor by Isonipecotic acid affects the GABAergic pathway . This pathway is responsible for the majority of inhibitory neurotransmission in the nervous system. The downstream effects of this activation include a decrease in neuronal excitability and an overall calming effect on the nervous system .
Result of Action
The molecular and cellular effects of Isonipecotic acid’s action include the activation of GABA A receptors, leading to an increase in inhibitory neurotransmission. This can result in effects such as sedation, anxiolysis, and muscle relaxation .
Propriétés
IUPAC Name |
4-(2-methylpropyl)piperidine-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(9(12)13)3-5-11-6-4-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTFETHEFOBNPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CCNCC1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylpiperidine-4-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

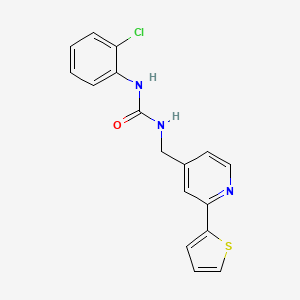
![N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2802330.png)
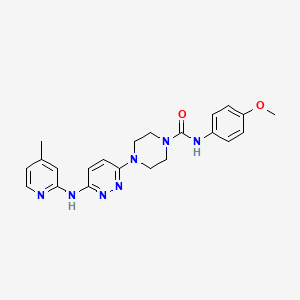
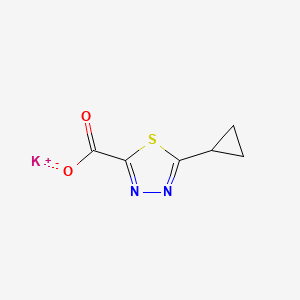
![2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2802333.png)

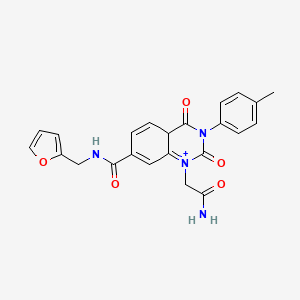
![1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2802342.png)
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2802343.png)

![3-(4-fluorophenyl)-8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![3-cyclopentyl-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2802346.png)
![[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid](/img/structure/B2802348.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2802349.png)